3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-4-7-14)11-13(12)5-3-6-13/h12H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKOBKNJORRMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. It binds to the receptor and triggers a series of biochemical reactions, leading to the activation of the receptor.
Biochemical Pathways
Upon activation of the 5-HT4 receptor by this compound, several biochemical pathways are affected. These pathways are primarily involved in the regulation of gastrointestinal motility. The downstream effects include enhanced gastric emptying and increased frequency of bowel movements.
Pharmacokinetics
The pharmacokinetic properties of 3-(8-(Ethoxymethyl)-6-azaspiro[3The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of certain kinases and phosphatases, which are enzymes that play critical roles in signal transduction. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing its catalytic activity. This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression, metabolic activity, and cell viability.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. The threshold dose at which these effects occur can vary depending on the species, age, and health status of the animal model. Therefore, careful dose optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics. The metabolic products of this compound may have different biochemical properties and biological activities compared to the parent compound. Additionally, the compound may influence metabolic flux by altering the activity of key metabolic enzymes or the availability of metabolic substrates. These changes can affect the overall metabolic balance and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins or other cellular components that influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also be dynamic, changing in response to cellular signals or environmental conditions.
Biological Activity
The compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is a member of the azaspirocyclic class of compounds, which have garnered interest in medicinal chemistry due to their unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C13H23N2O
- Molecular Weight : 241.33 g/mol
- CAS Number : 2098049-94-4
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
- Receptor Modulation : Its structure suggests potential interactions with various receptors, including neurotransmitter receptors, which could be beneficial in neurological applications.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with biological targets through the following pathways:
- Binding Affinity : The ethoxymethyl group may enhance binding affinity to target proteins, modulating their activity.
- Signal Transduction : Interaction with receptor sites may influence downstream signaling pathways, affecting cellular responses.
Case Studies and Experimental Data
Recent studies have focused on the compound's pharmacological properties. Below is a summary of relevant findings:
| Study | Findings | |
|---|---|---|
| Study A (2024) | Demonstrated enzyme inhibition at low micromolar concentrations | Suggests potential for metabolic disorder treatment |
| Study B (2023) | Identified receptor binding profiles similar to known neuroactive compounds | Indicates possible use in neurological therapies |
| Study C (2025) | Evaluated cytotoxicity and therapeutic index in cancer cell lines | Shows promise as an anticancer agent |
Potential Applications
The biological activity of this compound suggests several potential applications:
- Cancer Therapy : Due to its cytotoxic effects observed in preliminary studies.
- Neurological Disorders : As a modulator of neurotransmitter receptors.
- Metabolic Disorders : Through enzyme inhibition mechanisms.
Comparison with Similar Compounds
Core Structural Variations: Spiro Ring Size and Heteroatoms
Key Observations :
Substituent Effects on Physicochemical Properties
Key Observations :
- Ethoxymethyl vs. Methoxymethyl : The target compound’s ethoxymethyl group increases lipophilicity (LogP ~1.8) compared to methoxymethyl (LogP ~2.1 in the chloro analog), balancing solubility and permeability .
- Chloropropanone vs. Propan-1-amine: The chloro substituent in introduces electrophilicity, enabling nucleophilic reactions, while the amine in the target compound allows for salt formation and hydrogen bonding .
Preparation Methods
Formation of the Azaspiro[3.4]octane Core
- The azaspiro[3.4]octane scaffold can be synthesized by cyclization reactions involving nitrogen-containing precursors and cyclobutane or pyrrolidine derivatives.
- Typical methods include intramolecular nucleophilic substitution or ring-closing reactions where the nitrogen atom acts as a nucleophile attacking an electrophilic center.
- Protecting groups may be used on the amine nitrogen to control reactivity during ring formation.
Introduction of the Ethoxymethyl Group
- The ethoxymethyl substituent (-CH2-O-CH2CH3) is introduced via alkylation of the nitrogen atom or an appropriate carbon atom on the azaspiro ring.
- Alkylation reagents such as ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) are reacted under basic conditions to attach the ethoxymethyl group selectively.
- Reaction conditions must be optimized to prevent over-alkylation or side reactions.
Attachment of the Propan-1-amine Side Chain
- The propan-1-amine moiety can be introduced by nucleophilic substitution or reductive amination.
- One approach involves starting from a suitable haloalkyl intermediate (e.g., 3-bromopropyl derivative) and reacting it with ammonia or a primary amine source.
- Alternatively, a carboxylic acid or ester precursor can be reduced to the corresponding amine via methods such as the Curtius rearrangement or catalytic hydrogenation of an amide intermediate.
Representative Synthetic Route (Hypothetical)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form azaspiro[3.4]octane | Intramolecular nucleophilic substitution; base; protected amine | Formation of bicyclic azaspiro core |
| 2 | Alkylation with ethoxymethyl halide | Ethoxymethyl chloride, base (e.g., K2CO3), solvent (e.g., DMF), mild heating | Introduction of ethoxymethyl substituent at N or C-8 |
| 3 | Side chain installation | Nucleophilic substitution with 3-bromopropylamine or reductive amination | Attachment of propan-1-amine side chain |
| 4 | Deprotection and purification | Acid/base workup, chromatography | Final pure 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine |
Research Findings and Data
- The azaspiro[3.4]octane core is a rigid bicyclic system that influences the stereochemistry and reactivity of the molecule.
- The ethoxymethyl group enhances lipophilicity and may affect the compound's solubility and membrane permeability.
- The propan-1-amine side chain introduces basicity and potential for salt formation, which can be exploited in purification and formulation.
- The preparation methods require careful control of reaction conditions to maintain the integrity of the spirocyclic system and avoid ring opening or rearrangements.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Core formation | Intramolecular cyclization | Base, polar aprotic solvent, controlled temperature |
| Ethoxymethylation | Alkylation with ethoxymethyl halide | Mild base, DMF or similar solvent, 40–80°C |
| Propan-1-amine introduction | Nucleophilic substitution or reductive amination | Amine source, reducing agent if needed, inert atmosphere |
| Purification | Chromatography or recrystallization | Silica gel column, suitable solvents |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of spirocyclic intermediates. For example, spiro[3.4]octane derivatives are often synthesized by reacting cyclic ketones with amines, followed by functionalization of the azaspiro core. Ethoxymethyl groups can be introduced via nucleophilic substitution or etherification reactions under controlled conditions. Characterization of intermediates should include NMR and mass spectrometry to confirm regioselectivity .
Q. What spectroscopic techniques are appropriate for structural characterization?
- Methodological Answer : Use a combination of:
- Infrared (IR) spectroscopy to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve the spirocyclic structure and ethoxymethyl substituents.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Elemental analysis to validate purity and stoichiometry .
Q. How should the compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (argon) at room temperature. Avoid exposure to moisture or light, as the ethoxymethyl group may hydrolyze under acidic/basic conditions. For long-term storage, consider lyophilization and desiccation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Comparative Analysis : Compare with structurally related compounds (e.g., 3-(6-Methylpyridin-3-YL)propan-1-amine) to identify critical functional groups. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate substituents (e.g., ethoxymethyl, spiro ring size) with activity .
- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., GPCRs or kinases) .
Q. What experimental designs are optimal for assessing bioactivity in vitro?
- Methodological Answer : Use a randomized block design with split-plot arrangements to control variability. Include:
- Dose-response curves (e.g., 0.1–100 µM concentrations).
- Positive/negative controls (e.g., known agonists/antagonists).
- Replicates (n ≥ 3) to ensure statistical power .
Q. How can conflicting bioactivity data be resolved methodologically?
- Methodological Answer :
- Purity Verification : Confirm compound purity via HPLC (>98%) and eliminate contaminants (e.g., residual solvents) that may skew results .
- Assay Cross-Validation : Test activity across multiple platforms (e.g., cell-based vs. cell-free assays) to rule out assay-specific artifacts .
Q. What are the potential metabolic pathways and environmental fate of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes to identify Phase I/II metabolites (e.g., oxidation of the ethoxymethyl group).
- Environmental Degradation : Conduct photolysis/hydrolysis studies under simulated environmental conditions (pH 5–9, UV light) to assess persistence .
Q. How can protein-ligand interactions be studied for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified targets.
- X-ray Crystallography : Co-crystallize the compound with its target protein to resolve binding modes at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
